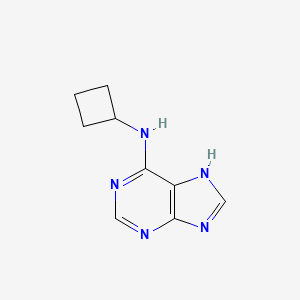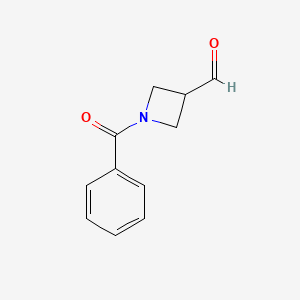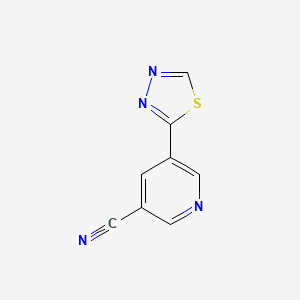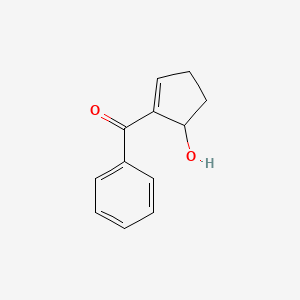
(5-Hydroxycyclopent-1-en-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxycyclopent-1-en-1-yl)(phenyl)methanone typically involves the reaction of 4-Hexenal, 6-oxo-6-phenyl-, with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Hydroxycyclopent-1-en-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
(5-Hydroxycyclopent-1-en-1-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Hydroxycyclopent-1-en-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group and the phenyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-phenyl)(5-hydroxycyclopent-1-en-1-yl)methanone
- (5-Hydroxycyclopent-1-en-1-yl)-m-tolyl-methanone
- 1-Cyclopentenyl phenylmethane
Uniqueness
(5-Hydroxycyclopent-1-en-1-yl)(phenyl)methanone is unique due to its specific structural features, such as the hydroxy group on the cyclopentenone ring and the phenyl group attached to the methanone moiety.
Eigenschaften
CAS-Nummer |
88738-09-4 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(5-hydroxycyclopenten-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H12O2/c13-11-8-4-7-10(11)12(14)9-5-2-1-3-6-9/h1-3,5-7,11,13H,4,8H2 |
InChI-Schlüssel |
KAKVFSYQVNHFBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=C1)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
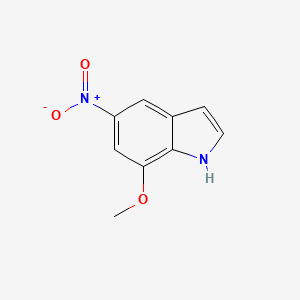
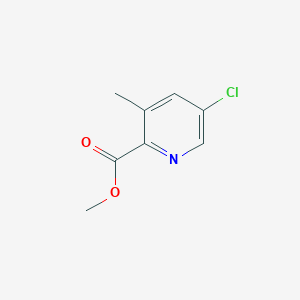
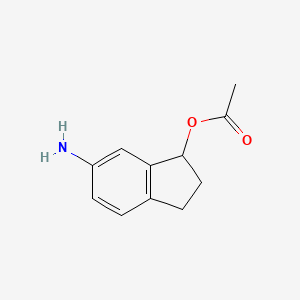
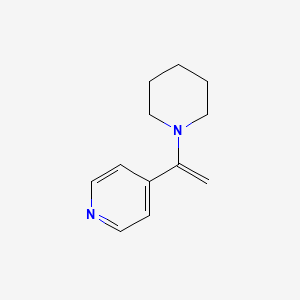
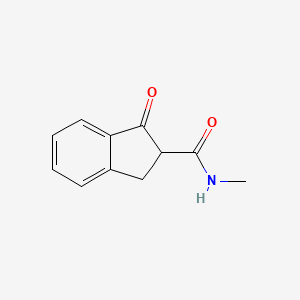
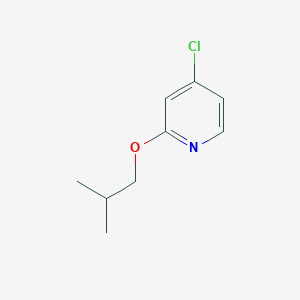
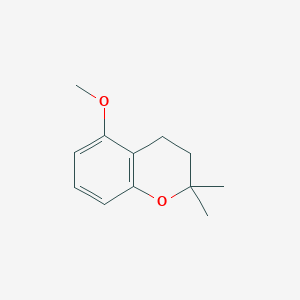
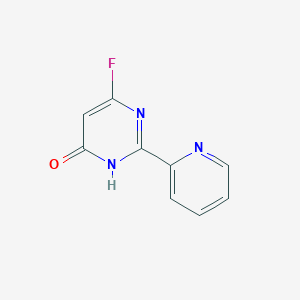
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
